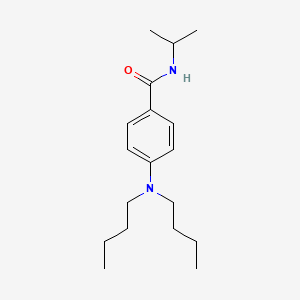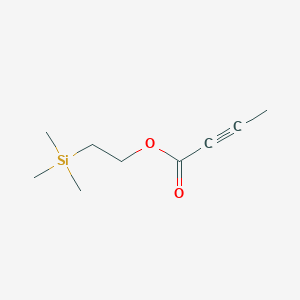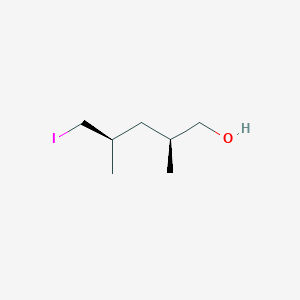![molecular formula C13H18N2O3 B14192697 Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- CAS No. 841261-47-0](/img/structure/B14192697.png)
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-, also known as carbetamide, is a carbanilate herbicide. It is used primarily as a pre- and post-emergence herbicide to control annual grasses and some broad-leaved weeds. This compound is highly soluble in water and relatively volatile. It is moderately toxic to mammals and has a high potential for bioaccumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- involves the reaction of phenyl isocyanate with N-ethyl lactamide. The reaction typically occurs in the presence of a solvent such as acetone or methanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenylcarbamic acid and N-ethyl lactamide.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: Phenylcarbamic acid and N-ethyl lactamide.
Oxidation: Corresponding oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological systems, including its potential as a bioaccumulative toxin.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Used in the formulation of herbicides for agricultural applications
Wirkmechanismus
The mechanism of action of propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and eventual neuronal apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, N-ethyl-2-[[(phenylamino)carbonyl]oxy]-, ®-
- Lactamide, N-ethyl-, carbanilate (ester), D-
- Carbanilic acid, (1-ethylcarbamoyl)ethyl ester, D- (-)-
Uniqueness
Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl- is unique due to its specific molecular structure, which imparts distinct physicochemical properties such as high water solubility and moderate volatility. These properties make it particularly effective as a herbicide for controlling specific types of weeds .
Eigenschaften
CAS-Nummer |
841261-47-0 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
[1-oxo-1-(propylamino)propan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-9-14-12(16)10(2)18-13(17)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
JQLUPHTXYIRUQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)




![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
